N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide
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Description
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . The synthesis involves the use of various reagents and conditions, including Pd-catalyzed arylation and Noyori asymmetric hydrogenation . The preparation of N1-unsubstituted indoles was accomplished via a key intermediate, N-Boc-3-bromoindole, obtained via a two-step strategy comprising 3-bromination and N1-Boc protection .Molecular Structure Analysis
The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Pd-catalyzed C-N cross-coupling . Other reactions include the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se-Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been analyzed using various techniques. For instance, the thermal decomposition behavior of a related compound was studied by thermogravimetric analysis .Mechanism of Action
While the specific mechanism of action for “N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide” is not mentioned in the search results, compounds with similar structures have been studied for their anticancer activity . These compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Future Directions
The future directions for research on this compound and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure-activity relationships of these molecules . This could lead to the development of new drugs and other applications in synthetic and biological chemistry.
Properties
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c26-20(23-9-8-15-4-2-1-3-5-15)21(27)24-13-19-25(10-11-29-19)22(28)16-6-7-17-18(12-16)31-14-30-17/h1-7,12,19H,8-11,13-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXHBFMMJIMMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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